molecular formula C7H15ClO B8798845 1-(Tert-butoxy)-3-chloropropane CAS No. 1190-17-6

1-(Tert-butoxy)-3-chloropropane

Cat. No.: B8798845
CAS No.: 1190-17-6
M. Wt: 150.64 g/mol
InChI Key: WHVMPBIIYDTYRE-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-chloropropane is a chlorinated ether compound with the molecular formula C₇H₁₅ClO. It consists of a propane backbone substituted with a tert-butoxy group (-O-C(CH₃)₃) at position 1 and a chlorine atom at position 2. This structure imparts unique physicochemical properties, such as moderate polarity due to the ether linkage and volatility influenced by the bulky tert-butyl group. It is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical industries, where steric hindrance and controlled reactivity are critical .

Properties

CAS No.

1190-17-6

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

2-(3-chloropropoxy)-2-methylpropane

InChI

InChI=1S/C7H15ClO/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3

InChI Key

WHVMPBIIYDTYRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(tert-butoxy)-3-chloropropane with structurally or functionally related compounds, focusing on reactivity, applications, and toxicity.

Structural Analogs with Chlorinated Alkyl Chains

  • 1,2,3-Trichloropropane (CAS 96-18-4): Structure: Contains three chlorine atoms on the propane chain. Reactivity: Highly reactive due to multiple Cl substituents, enabling nucleophilic substitution reactions. However, it lacks the tert-butoxy group, reducing steric protection compared to the target compound. Applications: Used as a solvent and intermediate in pesticides.
  • Reactivity: Enhanced ring strain increases reactivity in cycloaddition reactions, unlike the linear propane chain of the target compound. Applications: Used in specialty chemical synthesis.

Ether-Containing Compounds

  • 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol (CAS 136917-95-8) :

    • Structure : Features a silyl-protected hydroxyl group and a chlorine atom.
    • Reactivity : The silyl ether group offers superior hydrolytic stability compared to the tert-butoxy group in the target compound.
    • Applications : Employed in controlled drug synthesis due to its protective group chemistry.
  • Methyl tert-butyl ether (MTBE) :

    • Structure : Simpler ether (CH₃-O-C(CH₃)₃).
    • Reactivity : Lacks a chlorine atom, making it less electrophilic than this compound.
    • Applications : Primarily a fuel additive and solvent.

Boc-Protected Compounds

  • (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 1808807-76-2) :
    • Structure : Incorporates a tert-butoxycarbonyl (Boc) group, common in peptide synthesis.
    • Reactivity : The Boc group is acid-labile, whereas the tert-butoxy group in the target compound is more stable under acidic conditions.
    • Applications : Used in peptide and heterocycle synthesis.

Research Findings and Data Gaps

  • Synthetic Utility : The tert-butoxy group in this compound provides steric shielding, making it advantageous in reactions requiring selective substitution at the chlorine site.
  • Environmental Impact : Unlike MTBE, which is persistent in groundwater, the environmental fate of this compound remains understudied.
  • Safety Profile: No acute toxicity data are available, contrasting with 1,2,3-trichloropropane’s well-documented hazards.

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